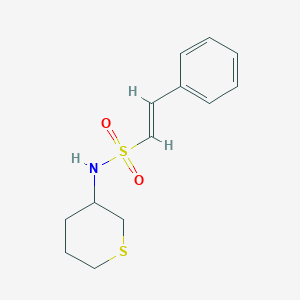
3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity . The compound also contains two thiophene rings, which are five-membered aromatic rings with a sulfur atom . Fluorine atoms are attached to the benzene ring, which can affect the compound’s reactivity and properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiophene derivatives are known to participate in a variety of chemical reactions . For example, they can undergo electrophilic aromatic substitution reactions similar to benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity, and the fluorine atoms could affect its reactivity .科学的研究の応用
Molecular Structure and Interaction
Understanding the molecular structure and interaction of compounds similar to 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is crucial in the development of novel materials and chemicals with desired properties. For instance, the study of benzene-1,3,5-tricarboxamide derivatives demonstrates the significance of molecular self-assembly in creating nanometer-sized structures with potential applications in nanotechnology, polymer processing, and biomedical fields. The ability of these compounds to form stable rod-like structures through hydrogen bonding highlights the potential of structurally similar compounds in self-assembly and molecular recognition processes (Cantekin, de Greef, & Palmans, 2012).
Environmental Interaction and Degradation
The environmental interaction and degradation of compounds with fluorinated groups or thiophene rings are areas of significant research interest. For example, studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental fate of persistent organic pollutants. Understanding the biodegradability and transformation pathways of such compounds is crucial for assessing their environmental impact and developing strategies for their removal or safe use (Liu & Avendaño, 2013).
Pharmacological Potential
The pharmacological potential of benzothiazole derivatives and related structures is well-documented, highlighting the broad range of biological activities these compounds exhibit. Benzothiazoles have been explored for antimicrobial, analgesic, anti-inflammatory, and antitubercular activities, among others. This underscores the potential of 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide and similar compounds in drug discovery and development, provided their pharmacological properties and mechanisms of action can be characterized (Sumit, Kumar, & Mishra, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
3,4-difluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NOS2/c17-12-4-3-10(8-13(12)18)16(20)19-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOGRRUSALEPML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)
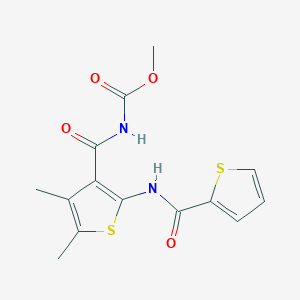
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
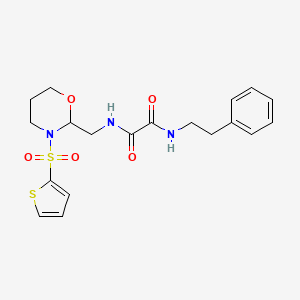
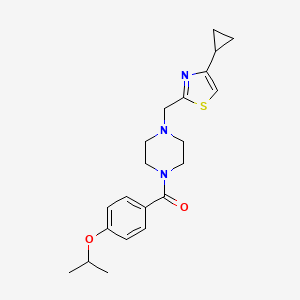
![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)
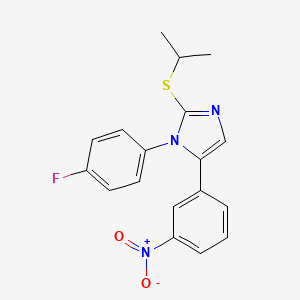
amine](/img/structure/B2385047.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)
